molecular formula C24H49NO2 B105065 Cyclohexylammonium stearate CAS No. 15860-21-6

Cyclohexylammonium stearate

Cat. No. B105065
CAS RN: 15860-21-6
M. Wt: 383.7 g/mol
InChI Key: DBKKYJPKNUNYFA-UHFFFAOYSA-N
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Description

Cyclohexylammonium stearate is a compound with the molecular formula C24H49NO2 and a molecular weight of 383.6514 . It is also known as Octadecanoic acid, compd. with cyclohexanamine (1:1) (9CI); Cyclohexylamine stearite; Stearic acid, cyclohexylamine salt (6CI); Stearic acid, compd. with cyclohexylamine (1:1); Stearic acid, compd. with cyclohexylamine (7CI); octadecanoic acid - cyclohexanamine (1:1) .

Scientific Research Applications

  • Catalysis and Reaction Mechanisms

    • Cyclohexylammonium stearate has been studied in the context of catalysis, particularly in the autoxidation of olefins. Metal stearates, including those related to cyclohexylammonium stearate, participate in autoxidation through the Haber-Weiss mechanism, involving metal ions in different valence states (Ochiai, 1964).
  • Materials Science and Nanotechnology

    • In the field of materials science, cyclohexylammonium stearate has been used in the synthesis of organic-inorganic hybrid compounds. These compounds exhibit phase transitions and have potential applications in dielectric and nonlinear optical switches due to their temperature-triggered reversible properties (Liao et al., 2014).
    • The compound has also been involved in studies related to the charge-transfer reactions of coated nanoparticles, which are significant in nanotechnology and materials chemistry (Aoki et al., 2003).
  • Crystal Growth and Optical Applications

    • Cyclohexylammonium stearate-related compounds have been explored in the growth of single crystals for nonlinear optical applications. The crystals exhibit properties like high transparency, thermal stability, and significant nonlinear optical behavior, making them suitable for optoelectronic devices (Gomathi et al., 2020).
  • Biological and Environmental Studies

    • In environmental science, compounds related to cyclohexylammonium stearate have been examined for their role in the degradation and dechlorination of substances in subcritical water treatments. This has implications for waste management and environmental remediation (Xiu et al., 2020).
  • Chemical Synthesis and Analysis

    • The compound has been utilized in chemical synthesis and analysis processes, including in the determination of effective compositions in industrial applications (Feng & Bao-yan, 2005).

properties

IUPAC Name

cyclohexanamine;octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-6-4-2-1-3-5-6/h2-17H2,1H3,(H,19,20);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKKYJPKNUNYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166474
Record name Octadecanoic acid, compd. with cyclohexanamine (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylammonium stearate

CAS RN

15860-21-6
Record name Octadecanoic acid, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15860-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearic acid, compd. with cyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015860216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, compd. with cyclohexanamine (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylammonium stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.335
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Baker, DT Jones, WA Zisman - Industrial & Engineering …, 1949 - ACS Publications
The theory outlined in a previous paper(2) is used to show that the various methods of testing the rust-inhibition property of polar compounds in oils will emphasize different variables, …
Number of citations: 73 pubs.acs.org

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